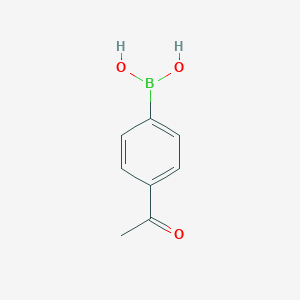
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester, also known as EFDP, is a derivative of pyrimidinecarboxylic acid. It is widely used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Biochemische Und Physiologische Effekte
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which play a role in the development of inflammation. Additionally, 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has been shown to inhibit the replication of certain viruses, such as the influenza virus.
Vorteile Und Einschränkungen Für Laborexperimente
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, making it accessible to researchers. 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester is also stable under a variety of conditions, making it a useful tool for studying the effects of different compounds on biological systems. However, 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester. One area of interest is the development of 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester analogs with improved solubility and bioavailability. Another area of research is the investigation of 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester's potential use in combination with other compounds for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester and its potential effects on human health.
Synthesemethoden
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester can be synthesized through a multi-step process. The first step involves the reaction of ethyl 2-oxo-4-phenylbutyrate with hydrazine hydrate to form ethyl 2-hydrazinyl-4-phenylbutyrate. This intermediate is then reacted with diethyl ethoxymethylenemalonate to form ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. Finally, the product is treated with 5-fluorouracil and sodium ethoxide to obtain 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
143329-00-4 |
|---|---|
Produktname |
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester |
Molekularformel |
C13H11FN2O3 |
Molekulargewicht |
262.24 g/mol |
IUPAC-Name |
ethyl 5-fluoro-6-oxo-2-phenyl-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11FN2O3/c1-2-19-13(18)10-9(14)12(17)16-11(15-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
WTIXZUKEKNWPLM-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(C(=O)N=C(N1)C2=CC=CC=C2)F |
SMILES |
CCOC(=O)C1=C(C(=O)NC(=N1)C2=CC=CC=C2)F |
Kanonische SMILES |
CCOC(=O)C1=C(C(=O)N=C(N1)C2=CC=CC=C2)F |
Synonyme |
ethyl 5-fluoro-6-oxo-2-phenyl-3H-pyrimidine-4-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




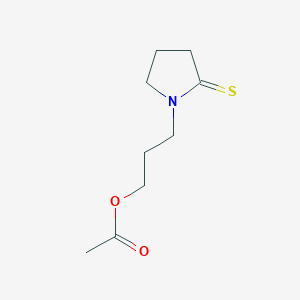
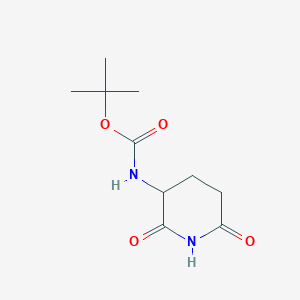
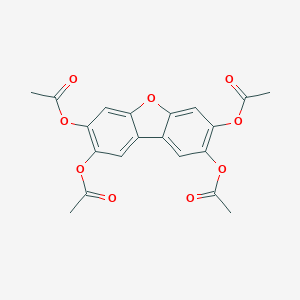
![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)
![Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate](/img/structure/B125184.png)
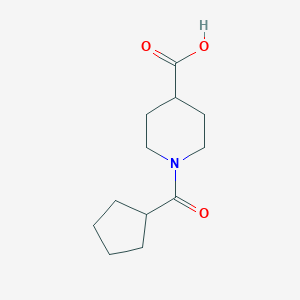
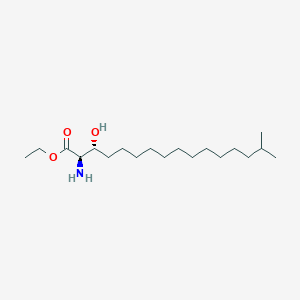
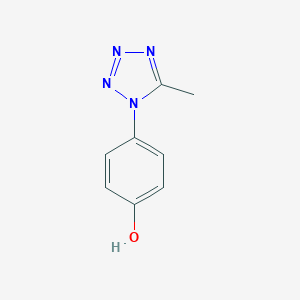
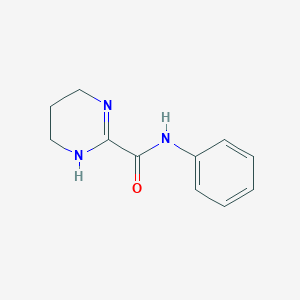
![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)


